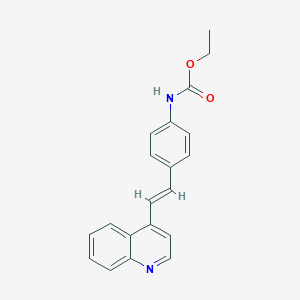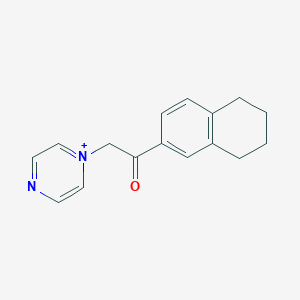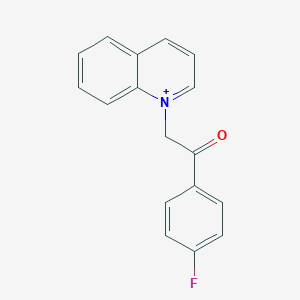
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine, also known as MPAA, is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
科学研究应用
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has been shown to have antibacterial and antifungal properties.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine is not fully understood. However, it has been suggested that N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has also been shown to inhibit the production of inflammatory cytokines and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has been shown to have hypoglycemic effects by increasing insulin sensitivity and reducing blood glucose levels.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine also has a broad range of potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to using N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its optimal dosage and administration route.
未来方向
There are several future directions for N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine research. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and bacterial and fungal infections. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, more research is needed to optimize the synthesis method of N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine and to determine its pharmacokinetics and toxicity profile.
合成方法
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine can be synthesized using various methods, including the reaction of 4-methoxyaniline and 3-phenyl-1H-pyrazole-5-carbaldehyde in the presence of a base. Another method involves the reaction of 4-methoxyphenylhydrazine and 3-phenyl-1H-pyrazole-5-carbaldehyde in ethanol. These methods have been optimized to obtain high yields and purity of N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine.
属性
产品名称 |
N-(4-methoxyphenyl)-N-(3-phenyl-1H-pyrazol-5-yl)amine |
|---|---|
分子式 |
C16H15N3O |
分子量 |
265.31 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-5-phenyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C16H15N3O/c1-20-14-9-7-13(8-10-14)17-16-11-15(18-19-16)12-5-3-2-4-6-12/h2-11H,1H3,(H2,17,18,19) |
InChI 键 |
LQRRHHYUURZIRS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=NNC(=C2)C3=CC=CC=C3 |
规范 SMILES |
COC1=CC=C(C=C1)NC2=NNC(=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)

![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)
![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)

![N-{4-[2-(4-quinolinyl)vinyl]phenyl}urea](/img/structure/B271382.png)
![N-{4-[2-(4-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B271383.png)
![3-Bromo-1-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B271384.png)

![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B271387.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271393.png)
